molecular formula C11H17NO2S B11110042 1-(4-methylphenyl)-N-propylmethanesulfonamide

1-(4-methylphenyl)-N-propylmethanesulfonamide

Cat. No.: B11110042
M. Wt: 227.33 g/mol
InChI Key: WEYBMJVYLNMCPI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-N-propylmethanesulfonamide is an organic compound characterized by the presence of a 4-methylphenyl group attached to a propylmethanesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+PropylamineThis compound+HCl\text{4-Methylbenzenesulfonyl chloride} + \text{Propylamine} \rightarrow \text{this compound} + \text{HCl} 4-Methylbenzenesulfonyl chloride+Propylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

1-(4-Methylphenyl)-N-propylmethanesulfonamide has found applications in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    1-(4-Methylphenyl)-1-propanol: A related compound with a hydroxyl group instead of a sulfonamide group.

Uniqueness: 1-(4-Methylphenyl)-N-propylmethanesulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

1-(4-methylphenyl)-N-propylmethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-3-8-12-15(13,14)9-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3

InChI Key

WEYBMJVYLNMCPI-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

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